

standard operating procedure for handling 3-(4-(tert-Pentyl)phenoxy)azetidine

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Compound of Interest

Compound Name: 3-(4-(tert-Pentyl)phenoxy)azetidine

Cat. No.: B1394727

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Standard Operating Procedure: 3-(4-tert-Pentyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **3-(4-(tert-Pentyl)phenoxy)azetidine** is a research chemical. Its toxicological and pharmacological properties have not been fully investigated. This document provides a standard operating procedure for handling and preliminary investigation based on available data for the compound and structurally related azetidine derivatives. All procedures should be conducted in a controlled laboratory setting by qualified personnel.

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] Their rigid, strained ring structure provides a unique scaffold that can impart favorable physicochemical and pharmacological properties to bioactive molecules.[2][4] Compounds containing the azetidine moiety have demonstrated a wide array of biological activities, including anticancer, antibacterial, antimicrobial, and central nervous system effects.[1][6] **3-(4-(tert-Pentyl)phenoxy)azetidine** is a specific derivative with potential applications as a building block in the synthesis of novel therapeutic agents and agrochemicals.[7] This document

outlines the standard procedures for handling, characterization, and preliminary biological evaluation of this compound.

Physicochemical Data

A summary of the known physicochemical properties of **3-(4-(tert-Pentyl)phenoxy)azetidine** and a related analogue are presented in Table 1 for comparative purposes.

Property	3-(4-(tert-Pentyl)phenoxy)azetidine	3-[4-(Trifluoromethyl)phenoxy]azetidine
Molecular Formula	C ₁₄ H ₂₁ NO	C ₁₀ H ₁₀ F ₃ NO
Molar Mass (g/mol)	219.32	217.19
Appearance	Not explicitly stated; likely a solid or oil	Not explicitly stated
Boiling Point (°C)	Not explicitly stated	257
Density (g/cm ³)	Not explicitly stated	1.277
Key Characteristics	High lipophilicity, steric bulk from the tert-pentyl group	Electron-withdrawing nature of the trifluoromethyl group

Data for **3-(4-(tert-Pentyl)phenoxy)azetidine** and its analogue are sourced from Benchchem. [7]

Health and Safety

The hazards of **3-(4-(tert-Pentyl)phenoxy)azetidine** have not been fully elucidated. However, based on the general reactivity of azetidines and related phenoxy compounds, the following precautions should be taken. Azetidine itself is a flammable liquid and can cause severe skin burns and eye damage.[8][9]

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.^[10] In case of contact, rinse immediately with plenty of water.^[10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are detailed protocols for the preliminary characterization and biological evaluation of **3-(4-(tert-Pentyl)phenoxy)azetidine**. These are general protocols and may require optimization.

Objective: To determine the aqueous solubility of **3-(4-(tert-Pentyl)phenoxy)azetidine**, a critical parameter for its potential as a drug candidate.

Materials:

- **3-(4-(tert-Pentyl)phenoxy)azetidine**
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system with a UV detector
- Analytical balance
- Vortex mixer
- Centrifuge
- 2.0 mL microcentrifuge tubes

Procedure:

- Prepare a stock solution of **3-(4-(tert-Pentyl)phenoxy)azetidine** in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

- Create a calibration curve by preparing a series of known concentrations of the compound in 50% acetonitrile/water.
- Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
- Incubate the tubes at room temperature (or 37°C) for 24 hours with constant agitation (e.g., on a shaker or rotator) to ensure equilibrium is reached.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
- Carefully collect the supernatant and dilute it with an equal volume of acetonitrile.
- Analyze the concentration of the dissolved compound in the supernatant using the pre-established HPLC calibration curve.
- The determined concentration represents the aqueous solubility of the compound.

Objective: To assess the cytotoxic potential of **3-(4-(tert-Pentyl)phenoxy)azetidine** against a selected cancer cell line (e.g., A549, a human lung carcinoma cell line often used in testing azetidine analogues).[\[11\]](#)[\[12\]](#)

Materials:

- A549 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- **3-(4-(tert-Pentyl)phenoxy)azetidine**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 96-well cell culture plates

- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

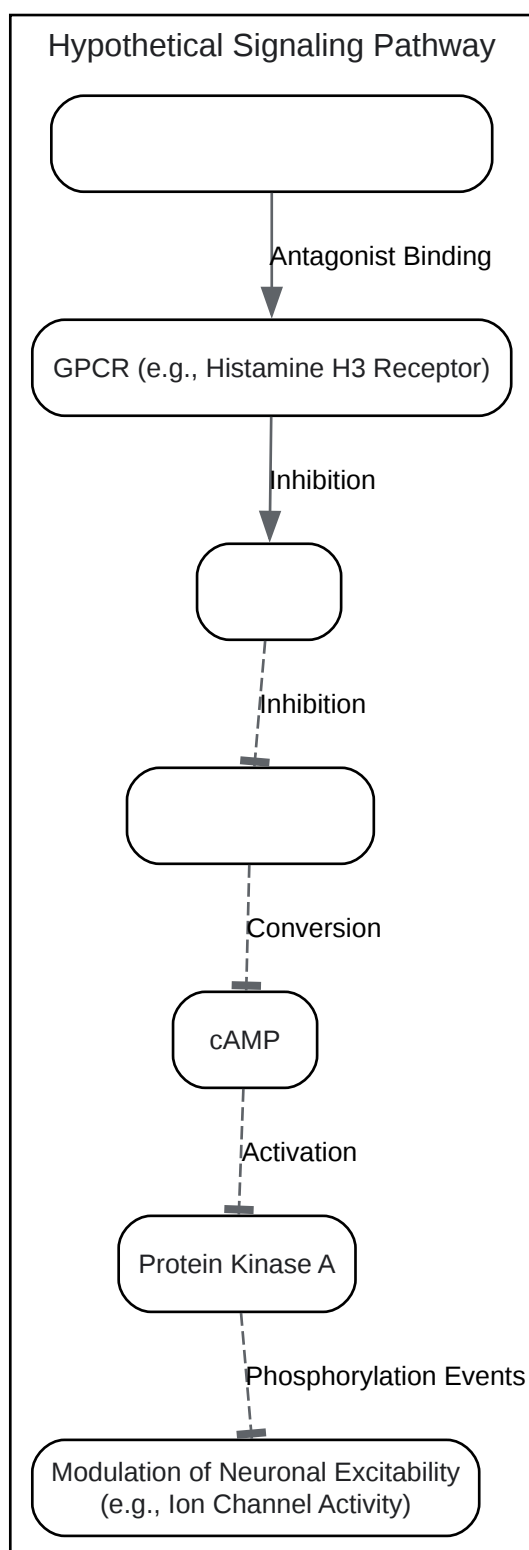
- Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
- Prepare a 10 mM stock solution of **3-(4-(tert-Pentyl)phenoxy)azetidine** in DMSO.
- Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the plate for 48 hours in a CO2 incubator.
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Experimental Workflows

Given that azetidine derivatives have shown a wide range of biological activities, **3-(4-(tert-Pentyl)phenoxy)azetidine** could potentially interact with various cellular targets. For instance, some phenoxyalkyl amine derivatives have been investigated as histamine H3 receptor ligands

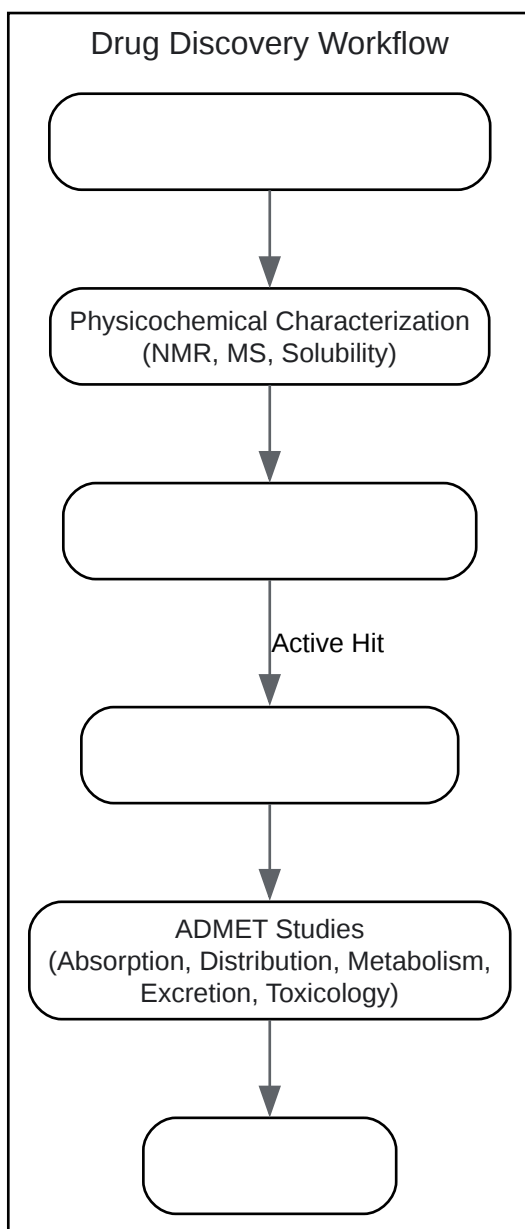
with anticonvulsant activity.[13] The workflow for investigating such a compound would typically follow a logical progression from synthesis to in vivo studies.

Diagrams:



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Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.



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Caption: General experimental workflow for a novel chemical entity.

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